![molecular formula C18H15ClN4O2 B2863206 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 1207052-24-1](/img/structure/B2863206.png)
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
The compound “2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide” is a complex organic molecule that contains several functional groups and rings. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom. Both of these rings are common in many biological molecules and pharmaceuticals .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the interactions between its atoms .Scientific Research Applications
Synthesis and Antimicrobial Activity
A significant application of similar pyrimidinone and oxazinone derivatives involves their synthesis for antimicrobial purposes. Studies have shown that compounds synthesized using related chemical structures exhibit good antibacterial and antifungal activities. For instance, a research project focusing on the synthesis of pyrimidinones and oxazinones derivatives demonstrated their potential as effective antimicrobial agents when compared to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Chemical Reactivity and Synthesis Routes
Another application area is the exploration of chemical reactivity and synthesis routes for creating novel compounds. For example, research on the reaction of 2-acetoacetamidopyridines with phosgene highlighted a route to produce novel 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating the versatility and potential for generating new chemical entities with specific properties (Yale & Spitzmiller, 1977).
Structural Analysis and Crystallography
Structural analysis and crystallography of related compounds provide insights into their molecular configurations and potential interactions. Studies on crystal structures of compounds with similar pyrimidin-2-yl acetamide scaffolds have contributed to understanding their conformation and molecular interactions, which is crucial for designing drugs with targeted biological activities (Subasri et al., 2016).
Quantum Computational Approach and Biological Evaluation
A quantum computational approach has been used to characterize the vibrational signatures of similar compounds, providing valuable information on their stereo-electronic interactions and stability. This level of analysis supports the understanding of compounds' biological activity and pharmacokinetic properties, facilitating the design of molecules with improved efficacy (Jenepha Mary et al., 2022).
Future Directions
properties
IUPAC Name |
2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c19-15-5-3-14(4-6-15)16-8-18(25)23(12-22-16)11-17(24)21-10-13-2-1-7-20-9-13/h1-9,12H,10-11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOVPIUTWZXKGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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